2-(Piperidin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQHRLRCFROOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592841 | |
| Record name | 2-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182416-14-4 | |
| Record name | 2-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyrimidine and Piperidine Scaffolds in Heterocyclic Chemistry
The foundational importance of 2-(Piperidin-3-yl)pyrimidine in medicinal chemistry and drug discovery lies in its constituent parts: the pyrimidine (B1678525) and piperidine (B6355638) scaffolds. bohrium.com Both are prominent heterocyclic systems that form the backbone of numerous biologically active molecules. bohrium.comscispace.com
The pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. scispace.com It is the core structure in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. scispace.com This inherent biological relevance has made pyrimidine and its derivatives a focal point for chemists. The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Consequently, pyrimidine derivatives have a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comtandfonline.com
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. bohrium.com Piperidine derivatives are found in a vast array of pharmaceuticals and natural alkaloids. smolecule.com Their presence can significantly influence a molecule's biological activity and physicochemical properties. bohrium.com
The fusion of these two scaffolds into a single molecule, as seen in this compound, creates a hybrid structure with the potential for unique and enhanced biological activities. researchgate.net This combination allows for diverse chemical modifications at various positions on both rings, enabling the synthesis of large libraries of compounds for screening against different biological targets. tandfonline.comresearchgate.net
Historical Context of 2 Piperidin 3 Yl Pyrimidine Research
While the individual pyrimidine (B1678525) and piperidine (B6355638) moieties have been studied for over a century, with the Biginelli reaction for pyrimidine synthesis dating back to 1891, the specific compound 2-(Piperidin-3-yl)pyrimidine and its derivatives are of more recent interest. nih.gov Early research on related structures often focused on the synthesis and exploration of the chemical reactivity of substituted pyrimidines and piperidines. rasayanjournal.co.ingoogle.com
A significant milestone in the focused investigation of this scaffold was the structure-based design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent renin inhibitors, reported in 2016. researchgate.netnih.gov This research demonstrated the potential of the this compound core in developing highly selective and effective therapeutic agents. researchgate.netnih.gov The study highlighted how introducing the basic piperidine amine and optimizing its interaction with the target enzyme led to a remarkable increase in inhibitory activity. researchgate.netnih.gov
Current Research Landscape and Academic Relevance
Direct Synthesis Approaches to the Core this compound Scaffold
The most straightforward methods for constructing the this compound core involve the coupling of pre-existing piperidine and pyrimidine rings. A common strategy is the nucleophilic aromatic substitution reaction between a piperidine derivative and a pyrimidine bearing a suitable leaving group, such as a halogen, at the 2-position. The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Another direct approach involves the catalytic hydrogenation of a precursor like 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine. In a documented synthesis, this compound was hydrogenated using 10% palladium on carbon in methanol (B129727) at room temperature to yield 2-methyl-5-(piperidin-4-yl)pyrimidine. google.com This method highlights a four-step synthesis starting from 2-methylpyrimidine, which includes bromination, coupling, elimination, and finally, debenzylation via catalytic hydrogenation to afford the target compound. google.com
A general three-stage synthesis for compounds like 4-(piperidin-3-yl)pyrimidin-2-amine (B1527254) dihydrochloride (B599025) has also been outlined:
Formation of the Piperidine Ring: This can be achieved through catalytic hydrogenation of a corresponding pyridine (B92270) derivative.
Attachment of the Pyrimidine Moiety: A nucleophilic aromatic substitution is employed to connect the piperidine and pyrimidine rings.
Salt Formation: The final compound is converted to its dihydrochloride salt to improve solubility and stability.
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrimidine derivatives in a single step from three or more starting materials. researchgate.netmdpi.comnih.gov While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the principles of MCRs are widely applied to pyrimidine synthesis and can be adapted. For instance, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of triethylamine (B128534) has been used to synthesize tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. nih.gov This demonstrates the potential of MCRs to rapidly generate diverse pyrimidine-containing scaffolds. nih.gov The general strategy often involves the condensation of an aldehyde, an active methylene (B1212753) compound, and an amine source, sometimes catalyzed by a base like piperidine. researchgate.netrsc.org
Cyclization Strategies for Pyrimidine-Piperidine Ring Systems
Intramolecular cyclization is a common method for forming the piperidine ring. mdpi.com This can involve various reaction types, including:
Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines. mdpi.com
Reductive Amination: Iron-catalyzed reductive amination of ω-amino fatty acids provides a route to piperidines. mdpi.com
Aza-Michael Addition: The intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids is another strategy for synthesizing piperidines. mdpi.com
For the pyrimidine ring, cyclization often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For example, the reaction of itaconic acid derivatives with carbonyldiimidazole (CDI) can yield β-keto esters, which upon treatment with DMFDMA form enaminones. vulcanchem.com These enaminones can then be cyclized with an amidine under basic conditions to generate the pyrimidine core. vulcanchem.com A similar strategy involves the [3+3] cycloaddition of acetylacetone (B45752) and urea (B33335) to form the pyrimidine ring, which can be followed by further functionalization. mdpi.com
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound is crucial for understanding their biological activity. Asymmetric hydrogenation is a key technique for achieving this. For instance, enantiomerically enriched piperidine derivatives have been produced by the asymmetric hydrogenation of substituted N-benzyl pyridinium (B92312) salts or N-benzyl tetrahydropyridines using specific asymmetric hydrogenation catalysts. google.comgoogle.comgoogle.com
Another approach involves the use of chiral auxiliaries or reagents. The N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, allows for the separation of diastereomers. mdpi.com Subsequent hydrogenolysis of the separated diastereomers yields the pure enantiomers of the 3-(piperidin-3-yl)-1H-indole derivatives. mdpi.com Chemoenzymatic methods, such as the lipase-catalyzed hydrolysis of a prochiral piperidine diester, can also be employed to generate optically active piperidine monoesters, which are valuable intermediates in the synthesis of chiral piperidine derivatives. researchgate.net
Parallel Synthesis and Library Generation Techniques for this compound Analogues
Parallel synthesis is a powerful strategy for rapidly generating libraries of related compounds for high-throughput screening. uniroma1.itnih.gov This approach has been successfully applied to the synthesis of pyrimidine derivatives. For example, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was created using a parallel solution-phase approach. nih.gov This involved a five-step synthesis of the core carboxylic acid intermediates, followed by parallel amidation with a diverse set of aliphatic amines. nih.gov The activation of the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) facilitated the amidation step. vulcanchem.comnih.gov
The "split-mix" strategy, often employed in solid-phase synthesis, allows for the efficient creation of large combinatorial libraries. uniroma1.it While not explicitly detailed for this compound, this technique could be adapted. For instance, a resin-bound piperidine scaffold could be reacted with a variety of pyrimidine building blocks, followed by further diversification at other positions on either ring.
Strategies for Substituent Introduction on the Pyrimidine Ring
The pyrimidine ring is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. A predominant strategy involves the nucleophilic aromatic substitution (SNAr) on halo-substituted pyrimidine precursors. nih.gov This approach is highly effective for creating carbon-nitrogen and carbon-oxygen bonds.
Key synthetic approaches include:
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4,5-trichloropyrimidine, are common starting materials. nih.govtandfonline.com The chlorine atoms act as leaving groups and can be sequentially replaced by various nucleophiles. For instance, reaction with an amine, such as 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, can occur selectively at the C4 position. nih.gov Subsequent reaction with another amine or an alcohol at the C2 position allows for the synthesis of diversely substituted pyrimidines. nih.gov Acidic conditions are often employed for the second substitution. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is another powerful tool for derivatization. nih.govtandfonline.com This reaction allows for the formation of carbon-carbon bonds by coupling a halo-pyrimidine with an arylboronic acid or ester. nih.gov For example, a 5-bromo-pyrimidine derivative can be coupled with various arylboronate esters using a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) to introduce aryl substituents at the C5 position. nih.govtandfonline.com
Direct C-H Functionalization: While less common for this specific scaffold in the provided context, modern synthetic methods are increasingly exploring direct C-H activation as a means to introduce substituents onto heterocyclic rings, offering a more atom-economical alternative to traditional cross-coupling reactions.
These strategies enable the systematic modification of the pyrimidine core, which is essential for exploring structure-activity relationships (SAR). For example, studies have shown that introducing two fluorine atoms into a 3,5-dimethoxyphenyl ring attached to the pyrimidine scaffold can enhance inhibitory activity against certain kinases. gsconlinepress.com
| Reaction Type | Position | Reagents and Conditions | Resulting Substituent | Reference |
|---|---|---|---|---|
| SNAr | C4 | 2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline, DIPEA, isopropanol, 80 °C | Substituted Aniline | nih.gov |
| SNAr | C2 | Various anilines, p-TsOH·H₂O, butanol | Substituted Anilines | nih.gov |
| Suzuki-Miyaura Coupling | C5 | Arylboronic acids, Pd(dppf)Cl₂, Cs₂CO₃, aq. dioxane | Aryl Groups | nih.gov |
| Ammonolysis | C2/C4 | Ammonia | Amino Group | nih.gov |
Functionalization of the Piperidine Moiety
The piperidine ring offers a secondary amine that is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions. researchgate.net These modifications can significantly impact a molecule's physicochemical properties, such as basicity and lipophilicity, as well as its interaction with biological targets.
N-Acylation: The piperidine nitrogen can be readily acylated using various reagents. Reaction with acryloyl chloride in the presence of a base like diisopropylethylamine (DIPEA) yields N-acryloyl derivatives. nih.gov Peptide coupling reagents are also effective; for instance, N-acylation can be achieved by reacting the piperidine with carboxylic acids using reagents like (dimethylamino)phosphonium hexafluorophosphate. nih.gov
N-Alkylation: Reductive amination is a classic method for N-alkylation. More contemporary methods involve catalytic processes. For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium salts, which can be precursors to substituted piperidines. mdpi.com
N-Arylation: The piperidine nitrogen can act as a nucleophile, attacking an electrophilic pyrimidine ring (e.g., 2-chloropyrimidine) to form an N-(pyrimidin-2-yl) bond. This reaction is typically facilitated by a base in a polar aprotic solvent at elevated temperatures.
Formation of N-Sulfonamides: Reaction with sulfonyl chlorides, such as in the presence of a base, leads to the formation of N-sulfonylpiperidine derivatives, a common modification in medicinal chemistry. kuleuven.beresearchgate.net
Functionalization is not limited to the nitrogen atom. The synthesis of piperidine derivatives often starts from pre-functionalized rings, such as piperidin-3-ol, allowing for modifications at the C3 position. The hydroxyl group can be oxidized to a ketone or substituted with other functional groups.
| Reaction Type | Reagent Class | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Acylation | Acid Chlorides (e.g., Acryloyl chloride) | Acyl group | nih.gov |
| N-Acylation | Carboxylic Acids + Coupling Agents | Acyl group | nih.gov |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonyl group | kuleuven.beresearchgate.net |
| N-Arylation | 2-Halopyrimidines | Pyrimidinyl group | |
| Oxidation | Oxidizing Agents (on C3-OH) | Ketone |
Formation of Fused Heterocyclic Systems Incorporating this compound Motifs (e.g., Pyrido[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines)
Fusing the this compound scaffold with other heterocyclic rings generates rigid, polycyclic systems with distinct three-dimensional shapes and pharmacological profiles. Pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines are two prominent examples of such fused systems. nih.govmdpi.com
Pyrido[2,3-d]pyrimidines: These fused systems, which are structural analogs of pteridines and quinazolines, exhibit a wide range of biological activities. nih.govjocpr.com Synthesis often involves the construction of the pyridine ring onto a pre-existing, functionalized pyrimidine. jocpr.com
Three-Component Reactions: One-pot, three-component reactions are an efficient method for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net For example, reacting aldehydes, alkyl nitriles, and aminopyrimidines in water can yield the fused scaffold. researchgate.net
Cyclocondensation Reactions: Condensation of 6-aminopyrimidine derivatives with compounds containing an active methylene group is a common strategy. researchgate.net For instance, the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.govnih.gov
Thieno[3,2-d]pyrimidines: This scaffold is another important heterocyclic system found in many biologically active compounds. acs.org
From Thiophene Precursors: A common synthetic route starts with 3-aminothiophene-2-carboxylate derivatives, which are cyclized using reagents like formic acid to form the thieno[3,2-d]pyrimidine (B1254671) core. The resulting intermediate, often a 4-chloro-thieno[3,2-d]pyrimidine, can then be reacted with a piperidine derivative, such as 4-aminopiperidine, via nucleophilic displacement of the chloride to incorporate the piperidine moiety. acs.org
From Pyrimidine Precursors: Alternatively, the synthesis can begin with a substituted pyrimidine. For example, reacting 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment has been developed to produce functionalized thieno[2,3-d]pyrimidines. researchgate.net
The piperidine group in these fused systems is often introduced as a final step, for example, by reacting a halogenated thienopyrimidine with the appropriate piperidine derivative. nih.gov
Bioisosteric Replacements in this compound Analogues
Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its ability to interact with the biological target. researchgate.net This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties.
Piperidine Ring Bioisosteres: The flexible piperidine ring is often a target for bioisosteric replacement to improve metabolic stability or to lock the conformation, potentially increasing potency. researchgate.netchemrxiv.org
Rigid Scaffolds: Introducing rigidity can prevent metabolism at the piperidine ring and reduce the entropic penalty of binding. chemrxiv.org
Dewar Pyridines (2-azabicyclo[2.2.0]hexanes): These strained, bicyclic structures serve as rigid isosteres for both equatorially and axially substituted piperidines. researchgate.netchemrxiv.org They offer defined exit vectors and are accessible synthetically. researchgate.net
Cubane (B1203433): The cubane cage can mimic the three-dimensional volume of a phenyl ring and has been used as a bioisosteric replacement. acs.org In some antimalarial compounds, replacing a phenyl group with a cubane linker recovered biological activity that was lost when using more flexible saturated heterocycles. acs.org
Tropanes: In one example, replacing a piperidine with a tropane (B1204802) scaffold significantly improved metabolic stability in rat and human microsomes. chemrxiv.org
Pyrimidine Ring Bioisosteres: The pyrimidine ring itself can be replaced by other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions within a target's binding site.
Pyrazolo[3,4-d]pyrimidines: This scaffold is considered a bioisostere of purine (B94841) and, by extension, can be an effective replacement for pyrimidine in certain contexts. rsc.org It has been successfully used in the design of kinase inhibitors, where it mimics the adenine (B156593) core of ATP. rsc.org
acs.orgCurrent time information in Bangalore, IN.Triazolo[1,5-a]pyrimidines: This fused heterocyclic system has been incorporated into designs of anti-HIV agents, demonstrating its utility as a pyrimidine bioisostere. kuleuven.be
Pyrrolo[2,3-d]pyrimidines: These pyrimidine analogs are also used as core structures in drug design, for instance, in the synthesis of kinase inhibitors. google.com
The choice of a bioisostere depends heavily on the specific biological target and the desired property improvements, whether it be enhancing potency, selectivity, or pharmacokinetic parameters. researchgate.net
Spectroscopic and Crystallographic Characterization of 2 Piperidin 3 Yl Pyrimidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(piperidin-3-yl)pyrimidine derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy Applications
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound scaffold. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons on the pyrimidine (B1678525) ring typically resonate at higher chemical shifts (downfield) compared to those on the more saturated piperidine (B6355638) ring due to the deshielding effect of the aromatic system.
In derivatives of this compound, the proton signals of the pyrimidine ring are often observed as doublets or triplets in the aromatic region (around δ 8.0–9.0 ppm). The protons of the piperidine ring, being in a more shielded environment, typically appear as a series of multiplets in the upfield region (around δ 1.5–3.5 ppm). google.comniscpr.res.in For example, in a study of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives, the piperidine ring protons were observed in the range of δ 1.67-2.22 ppm. researchgate.net
Specific substitutions on either ring will further influence the chemical shifts and splitting patterns, providing valuable information about the compound's specific structure. For instance, in 1-(pyrimidin-2-yl)piperidin-2-ol, the pyrimidine protons appear as multiplets between δ 8.11-8.42 ppm, while the piperidine protons are observed between δ 1.50-3.31 ppm. niscpr.res.in
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Pyrimidine Ring | H-4/H-6 | ~8.0 - 9.0 | d, t | |
| Pyrimidine Ring | H-5 | ~6.60 | t | researchgate.net |
| Piperidine Ring | various | ~1.5 - 3.5 | m | google.comniscpr.res.in |
| (R)-2-((5-fluoro-6-(piperidin-3-ylamino)-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-yl)oxy)ethanol | Piperidine CH, CH₂ | 1.85 - 2.31, 3.09 - 3.96 | m | google.com |
| 1-(Pyrimidin-2-yl)piperidin-2-ol | Pyrimidine CH | 8.11 - 8.42 | m | niscpr.res.in |
d: doublet, t: triplet, m: multiplet
¹³C NMR Spectroscopy Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are characteristic of their hybridization and chemical environment.
The carbon atoms of the pyrimidine ring are typically found in the downfield region of the spectrum, often between δ 150-170 ppm, due to their sp² hybridization and the electron-withdrawing nature of the nitrogen atoms. researchgate.netvulcanchem.com For example, in 1-(pyrimidin-2-yl)piperidin-2-ol, the pyrimidine carbons resonate at δ 165, 158, 157, and 120 ppm. niscpr.res.in In contrast, the sp³ hybridized carbon atoms of the piperidine ring appear at higher field, generally in the range of δ 20-60 ppm. niscpr.res.in
Substituents on the rings will cause predictable shifts in the ¹³C NMR spectrum, aiding in the confirmation of the molecular structure.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Pyrimidine Ring | C-2 | ~167.8 | vulcanchem.com |
| Pyrimidine Ring | C-4 | ~158.3 | vulcanchem.com |
| Pyrimidine Ring | C-4/C-6 | ~157-165 | niscpr.res.in |
| Pyrimidine Ring | C-5 | ~120 | niscpr.res.in |
| Piperidine Ring | various | ~20-60 | niscpr.res.in |
| 1-(Pyrimidin-2-yl)piperidin-2-ol | Pyrimidine C | 120, 157, 158, 165 | niscpr.res.in |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, DEPT)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound derivatives. rjraap.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the piperidine and pyrimidine rings. emerypharma.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the different fragments of the molecule and confirming the substitution pattern. sdsu.edu
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups, providing further confirmation of the carbon assignments. emerypharma.com
The collective data from these 2D NMR experiments provides a detailed and reliable picture of the molecular structure of this compound compounds. rjraap.com
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. su.se
Key vibrational bands observed in the IR spectra of these compounds include:
N-H stretching : The N-H bond of the piperidine ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net
C-H stretching : Aromatic C-H stretching vibrations from the pyrimidine ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring is observed below 3000 cm⁻¹.
C=N and C=C stretching : The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are typically found in the 1500-1600 cm⁻¹ region.
C-N stretching : The C-N stretching vibrations of the piperidine and pyrimidine rings appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3500 | researchgate.net |
| C-H (Pyrimidine) | Stretching | > 3000 | |
| C-H (Piperidine) | Stretching | < 3000 | researchgate.net |
| C=N / C=C (Pyrimidine) | Stretching | 1500 - 1600 | |
| N-H | Bending | ~1586 | rsc.org |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. sci-hub.setandfonline.com
In MS analysis, the molecule is ionized, and the resulting molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For example, the expected [M+H]⁺ for 4-(Piperidin-3-yl)pyrimidin-2-amine (B1527254) is approximately 257.1 Da.
The fragmentation pattern of the molecular ion in the mass spectrometer provides additional structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Common fragmentation pathways for this compound derivatives may involve cleavage of the bond between the piperidine and pyrimidine rings or fragmentation of the piperidine ring itself.
X-ray Crystallography for Solid-State Structure Determination
For derivatives of this compound, X-ray crystallography can reveal important structural features, such as the conformation of the piperidine ring (typically a chair conformation) and the planarity of the pyrimidine ring. iucr.orgnih.gov For instance, in the crystal structure of 3-butyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, the piperidine ring was found to be in a standard chair conformation. iucr.org Similarly, the pyrimidine ring in 2-[4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was observed to be essentially planar. nih.gov
Furthermore, crystallographic studies can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the crystal packing and solid-state properties of these compounds. iucr.orgnih.gov In some cases, intramolecular hydrogen bonds have been observed to stabilize the molecular structure. iucr.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(piperidin-3-yl)pyrimidine-5-carboxamide |
| (R)-2-((5-fluoro-6-(piperidin-3-ylamino)-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-yl)oxy)ethanol |
| 1-(Pyrimidin-2-yl)piperidin-2-ol |
| 4-(Piperidin-3-yl)pyrimidin-2-amine |
| 3-butyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
Advanced Spectroscopic Methods for Conformational Analysis
The conformational flexibility of the piperidine and pyrimidine rings, along with the rotational freedom around the bond connecting them, makes the conformational analysis of this compound a complex yet crucial task for understanding its chemical behavior and potential biological activity. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating the three-dimensional structure and dynamic properties of this molecule in solution. acs.org
The conformational landscape of piperidine derivatives has been a subject of extensive research due to their prevalence in medicinally important compounds. acs.org The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can lead to conformational distortions or the existence of multiple conformers in equilibrium. nih.govnih.gov Similarly, the pyrimidine ring, while aromatic, can experience different spatial orientations relative to the piperidine ring.
Advanced NMR techniques provide detailed insights into the conformational preferences of such molecules. ipb.pt One- and two-dimensional NMR experiments are powerful methods for determining the solution-state conformation of complex organic molecules. nih.gov
Key NMR Techniques for Conformational Analysis:
¹H NMR Spectroscopy: The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons. nih.gov This relationship, often described by the Karplus equation, allows for the determination of the relative orientation of substituents on the piperidine ring and can help to distinguish between axial and equatorial positions. acs.orgnih.gov For instance, a larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons.
Two-Dimensional NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the spin systems of the piperidine and pyrimidine rings. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms. nih.govresearchgate.net They are crucial for unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for a detailed conformational analysis. nih.gov
Conformational Equilibria and Dynamic NMR:
The piperidine ring can undergo ring inversion, and the molecule can experience rotation around the bond connecting the two heterocyclic rings. If these conformational changes are rapid on the NMR timescale, an averaged spectrum is observed. acs.org However, by lowering the temperature, it may be possible to slow down these processes sufficiently to observe the individual conformers. This technique, known as dynamic NMR spectroscopy, can provide information about the energy barriers between different conformations. acs.org
For related heterocyclic systems, studies have shown that the conformational equilibrium can be influenced by factors such as pH and the presence of substituents. rsc.org For instance, protonation of a nitrogen atom can significantly alter the conformational preferences of the ring system. rsc.org
Computational Chemistry Integration:
Modern conformational analysis often combines experimental spectroscopic data with computational chemistry methods, such as Density Functional Theory (DFT). researchgate.netekb.eg Theoretical calculations can predict the relative energies of different possible conformers and their corresponding NMR parameters. researchgate.net By comparing the calculated data with the experimental spectra, a more robust and detailed picture of the conformational landscape of this compound can be achieved. researchgate.net
Illustrative Data for Conformational Analysis:
| NMR Parameter | Typical Information Gained for a Piperidine Derivative | Relevance to this compound |
| ¹H Chemical Shifts (δ) | Distinguishes between axial and equatorial protons. | Determines the environment of each proton in both rings. |
| ³JHH Coupling Constants | Provides information on dihedral angles (Karplus relationship). nih.gov | Elucidates the chair conformation of the piperidine ring and the orientation of the pyrimidine substituent. |
| NOE/ROE Cross-peaks | Indicates through-space proximity of protons. nih.gov | Defines the relative orientation of the piperidine and pyrimidine rings. |
| ¹³C Chemical Shifts (δ) | Characterizes the carbon skeleton. nih.gov | Confirms the overall structure and identifies substituent effects. |
| Temperature Dependence of Spectra | Reveals dynamic processes like ring inversion or bond rotation. acs.org | Investigates the conformational flexibility and energy barriers. |
The comprehensive application of these advanced spectroscopic methods, often in conjunction with computational modeling, is fundamental to fully characterize the conformational preferences and dynamic behavior of this compound in solution.
Computational and Theoretical Investigations of 2 Piperidin 3 Yl Pyrimidine
Molecular Modeling and Docking Studies of 2-(Piperidin-3-yl)pyrimidine and its Ligands
Molecular modeling and docking studies are fundamental tools for understanding how ligands like this compound derivatives interact with their biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This information is crucial for elucidating the structural basis of their biological activity.
For instance, molecular docking studies on pyrimidine (B1678525) derivatives have been instrumental in identifying their potential as inhibitors for various enzymes. In studies involving anaplastic lymphoma kinase (ALK) inhibitors, docking simulations revealed that the central pyrimidine ring of the ligands is often situated between key amino acid residues, such as Ala1148 and Leu1256. The piperidine (B6355638) ring, a core component of the this compound scaffold, typically extends towards the solvent-exposed region of the binding pocket and can form crucial interactions, like salt bridges with charged residues such as Glu1210. Similarly, docking studies of pyridine-containing pyrimidine-2-thiols against cyclooxygenase (COX) enzymes have shown significant binding interactions at the active sites, suggesting a mechanism for their anti-inflammatory properties.
Protein-Ligand Interaction Analysis
The stability of a protein-ligand complex is determined by a network of non-covalent interactions. Analysis of these interactions is key to understanding a ligand's binding affinity and specificity. For pyrimidine and piperidine derivatives, these interactions commonly include:
Hydrogen Bonds: These are critical for anchoring the ligand within the active site. Studies on pyrido[3,4-d]pyrimidine inhibitors targeting the Mps1 enzyme showed that all evaluated inhibitors formed a stable hydrogen bond with the backbone of Gly605, an indispensable interaction for binding. mdpi.com
Hydrophobic Interactions: These interactions with nonpolar residues in the binding pocket contribute significantly to binding affinity. For ALK inhibitors, the pyrimidine ring's chlorine substituent can make hydrophobic contacts with the gatekeeper residue Leu1196.
Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein can provide strong, specific binding. The piperidine ring in some ALK inhibitors is engaged in a salt bridge with Glu1210.
The following table summarizes key interactions observed in docking studies of related pyrimidine derivatives.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |
| Anaplastic Lymphoma Kinase (ALK) | Pyrimidine | Met1199, Glu1210 | Hydrogen Bond, Salt Bridge |
| Cyclooxygenase (COX-1, COX-2) | Pyrimidine-2-thiol | Active Site Residues | Binding Interaction |
| Mps1 Kinase | Pyrido[3,4-d]pyrimidine | Gly605, Lys529 | Hydrogen Bond |
| SARS-CoV-2 Main Protease (Mpro) | Pyrido[2,3-d]pyrimidine (B1209978) | THR26, GLU166, CYS145 | Hydrogen Bond |
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied to pyrimidine-based scaffolds to discover novel inhibitors. VS can be ligand-based, using the structure of known active compounds, or structure-based, which relies on the 3D structure of the target protein.
In a study aimed at designing novel pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors, a virtual screening of a compound database was performed. nih.gov This was followed by molecular docking, which identified four ligands with superior interactions and docking scores compared to the standard drug, raltitrexed. nih.gov Such methodologies accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.netbohrium.com
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into a molecule's geometric structure, stability, and reactivity. For pyrimidine derivatives, DFT has been used to study their geometric properties and electronic structures. nih.govsemanticscholar.org
DFT calculations can determine parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on triazolo pyrimidine derivatives have utilized DFT to characterize their electronic structure and UV-vis spectra. jchemrev.com Furthermore, DFT calculations have been used to compute the proton chemical shifts of pyrimidine compounds, with results showing good agreement with experimental data. jchemrev.com The geometric and electronic properties of various pyrimidine and pyrazoline derivatives have also been computed using the DFT framework to understand their molecular electronic structures. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical equations, QSAR models can predict the activity of new, unsynthesized molecules. nih.gov This approach is vital for optimizing lead compounds.
A QSAR study on piperidinopyrimidine analogs targeting oxidosqualene cyclase (OSC) employed techniques like multiple linear regression (MLR) and support vector machines (SVM) to develop predictive models. researchgate.net These models used molecular descriptors that capture electronic, steric, and hydrophobic properties. The findings indicated that electron-withdrawing substituents on the pyrimidine ring tended to increase potency. researchgate.net Similarly, 3D-QSAR studies on pyrimidine derivatives as ALK inhibitors have been performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.netd-nb.info These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. d-nb.info
The table below shows a comparison of statistical parameters from a QSAR study on piperidinopyrimidine analogs. researchgate.net
| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Predictive Accuracy |
| Multiple Linear Regression (MLR) | 0.75 | 0.70 | Good, but higher error margins |
| Partial Least Squares (PLS) | 0.78 | 0.74 | Balanced performance |
| Support Vector Machine (SVM) | >0.80 (implied) | >0.74 (implied) | Outperformed MLR and PLS |
Pharmacophore Mapping and Ligand-Based Drug Design
Pharmacophore mapping is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. youtube.com
This approach is particularly useful when the 3D structure of the target protein is unknown. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen databases for new compounds that possess the required features. For pyrido[2,3-d]pyrimidine derivatives, structure-based pharmacophore mapping has been used in conjunction with virtual screening to design novel thymidylate synthase inhibitors. nih.gov The design of new anticancer agents based on the pyrido[2,3-d]pyrimidine scaffold has also been guided by identifying the key pharmacophoric features from reported inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Kinetics
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are crucial for assessing the stability of the docked complex, exploring the conformational landscape of the ligand in the binding site, and estimating binding free energies. rsc.org
In Silico Prediction of Molecular Interactions and Reactivity
Computational and theoretical investigations are pivotal in modern medicinal chemistry and drug discovery, offering insights into the behavior of molecules at an atomic level. For the compound this compound, in silico methods can predict its potential interactions with biological targets and its intrinsic chemical reactivity. While specific comprehensive computational studies focused exclusively on this compound are not extensively detailed in publicly available literature, the established principles of computational chemistry allow for a robust theoretical assessment of its properties. This section outlines the methodologies and potential findings from such in silico predictions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule (ligand) to the active site of a protein. For this compound, molecular docking studies could be employed to screen for potential biological targets and to understand the key interactions that would govern its binding affinity. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can be used to determine a wide range of molecular properties, including optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). The insights from these calculations are crucial for predicting the reactivity of this compound. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation would model the movement of every atom in this compound and its surrounding environment (e.g., a solvent or a biological receptor) based on a force field. This provides a detailed view of the conformational flexibility of the piperidine and pyrimidine rings and how the molecule interacts with its environment. Such simulations are valuable for assessing the stability of a ligand-protein complex predicted by molecular docking and for understanding the energetic landscape of binding.
The following subsections detail the theoretical application of these computational methods to this compound, providing a framework for how its molecular interactions and reactivity can be investigated.
Illustrative Data from Hypothetical In Silico Studies
To demonstrate the type of data generated from computational investigations, the following tables represent hypothetical findings for this compound.
Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | MET120, LEU75, VAL83 |
| Hydrogen Bonds | 2 | GLU118, ASP175 |
| Hydrophobic Interactions | 5 | LEU75, VAL83, ALA95, ILE115, LEU160 |
This table is a hypothetical representation and does not reflect actual experimental data.
Table 2: Hypothetical Reactivity Descriptors for this compound from DFT Calculations
| Descriptor | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.4 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.7 |
This table is a hypothetical representation and does not reflect actual experimental data.
These tables illustrate the quantitative and qualitative data that in silico methods can provide, offering a powerful predictive tool in the study of molecules like this compound.
Mechanistic Insights into Biological Activity of 2 Piperidin 3 Yl Pyrimidine Derivatives
Molecular Target Identification and Engagement Studies
The initial step in understanding the mechanism of action of 2-(Piperidin-3-yl)pyrimidine derivatives is the identification of their molecular targets. These compounds have been found to interact with a variety of proteins, including enzymes and receptors.
One of the key targets for this class of compounds is renin , an aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system, making it a prime target for managing hypertension. researchgate.netnih.gov Structure-based drug design (SBDD) has been instrumental in identifying and optimizing renin inhibitors based on the this compound scaffold. researchgate.net
Another significant area of investigation is their interaction with kinases . Kinases are pivotal in cellular signaling pathways that control cell growth, differentiation, and death. mdpi.com Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) have been identified as inhibitors of various kinases, including tyrosine kinases, extracellular signal-regulated kinase (ERK), and phosphatidylinositol-3-kinase α (PI3Kα). nih.gov Specifically, some derivatives have shown inhibitory activity against PIM-1 kinase, a promising target in cancer therapy. rsc.org The Janus kinases (JAKs) are another family of tyrosine kinases inhibited by certain 2-(pyrazolopyridin-3-yl)pyrimidine derivatives, highlighting their potential in conditions where the JAK pathway is dysregulated. google.com
Furthermore, this compound analogues have been explored as ligands for G-protein coupled receptors (GPCRs). These include the histamine (B1213489) H3 receptor (H3R) and GPR119 . researchgate.netsci-hub.se The identification of these targets often involves screening campaigns followed by more detailed binding and functional assays.
Target engagement studies confirm the direct interaction of the compound with its intended molecular target in a cellular or in vivo context. For instance, crystal structures of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives in complex with human renin have provided direct evidence of target engagement and elucidated the binding mode. researchgate.netresearchgate.net
Enzyme Inhibition Mechanisms by this compound Analogues
The inhibitory activity of this compound derivatives against various enzymes is a cornerstone of their therapeutic potential. The mechanisms of inhibition are diverse and depend on both the specific analogue and the target enzyme.
Renin Inhibition: Derivatives of N-(piperidin-3-yl)pyrimidine-5-carboxamide have been designed as potent renin inhibitors. researchgate.netnih.gov Structural studies have revealed that the piperidine (B6355638) NH group can directly interact with the two catalytic aspartic acid residues in the active site of renin. researchgate.net The design process often involves optimizing substituents on the pyrimidine (B1678525) and piperidine rings to enhance interactions with the S1 and S3 binding pockets of the enzyme. researchgate.net For example, the introduction of a basic amine was found to be crucial for interacting with the catalytic aspartates, leading to a significant enhancement in inhibitory potency. nih.gov
Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been shown to act as ATP-competitive inhibitors of various kinases. nih.gov This means they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. For instance, certain derivatives have demonstrated potent inhibition of PIM-1 kinase. rsc.org The development of these inhibitors often relies on structure-activity relationship (SAR) studies to optimize their potency and selectivity. rsc.orgnih.gov Some pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, by blocking the phosphorylation of downstream targets and inducing apoptosis. nih.gov
Lipoxygenase Inhibition: Novel piperidine pyrimidine acrylamides have been synthesized and evaluated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.govnih.gov Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, and their inhibitory activity is supported by experimental IC50 values. nih.govnih.gov
Reverse Transcriptase Inhibition: Thiophene[3,2-d]pyrimidine derivatives incorporating a piperidine moiety have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govacs.org These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. arkat-usa.org Molecular docking studies help in understanding the binding interactions and guiding the design of more potent inhibitors with improved resistance profiles. nih.govgsconlinepress.com
Receptor Agonism/Antagonism at a Molecular Level
Beyond enzyme inhibition, this compound derivatives also modulate the activity of GPCRs through agonism or antagonism.
GPR119 Agonism: Several series of this compound derivatives have been identified as potent agonists of GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. sci-hub.seacs.orgresearchgate.net Agonism at GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. acs.orgresearchgate.net The optimization of these agonists has involved modifications to the pyrimidine core and the piperidine substituent to enhance potency and improve pharmacokinetic properties. For example, replacing a linker oxygen with a nitrogen and introducing an N-trifluoromethyl group was found to enhance GPR119 agonist activity. sci-hub.se
Histamine H3 Receptor Antagonism/Inverse Agonism: Derivatives of 2-aminopyrimidine (B69317) have been developed as potent and selective ligands for the histamine H3 receptor. researchgate.netnih.gov Depending on the specific substitutions, these compounds can act as antagonists or inverse agonists. Structure-activity relationship studies have shown that specific moieties, such as a 3-piperidinopropoxyphenyl group, can act as a pharmacophore for high H3R affinity. nih.gov Dual-target ligands that also show affinity for the sigma-1 receptor have been developed from piperidine-based scaffolds. nih.gov
Interaction with Relevant Biological Macromolecules
The biological activity of this compound derivatives is fundamentally dependent on their interactions with macromolecules. The pyrimidine ring itself is a privileged scaffold found in essential biomolecules like DNA and RNA. nih.goviomcworld.com
The primary interactions are with protein targets, as detailed in the sections above. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and ionic bonds. For instance, in the case of renin inhibitors, the piperidine nitrogen forms crucial hydrogen bonds with the catalytic aspartates. researchgate.net For kinase inhibitors, interactions with the hinge region of the ATP-binding pocket are often critical for potent inhibition.
While the primary focus has been on protein interactions, the pyrimidine core's presence in nucleic acids suggests the theoretical possibility of interactions with DNA or RNA. iomcworld.com However, the main body of research on this compound derivatives has concentrated on their roles as enzyme inhibitors and receptor modulators.
Binding Affinity and Selectivity Profiling Methodologies
Determining the binding affinity and selectivity of this compound derivatives is crucial for understanding their therapeutic potential and potential off-target effects. A variety of methodologies are employed for this purpose.
Binding Affinity Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. researchgate.netnih.gov In these assays, the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. researchgate.net For enzymes, biochemical assays are used to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). rsc.orgnih.gov
Selectivity Profiling: Selectivity is a critical parameter, and it is assessed by testing the compounds against a panel of related and unrelated targets. For example, renin inhibitors are tested against other aspartyl proteases to ensure selectivity. nih.gov Kinase inhibitors are often screened against a large panel of kinases to determine their selectivity profile, which is important for avoiding off-target effects. nih.gov Similarly, receptor ligands are tested against other receptor subtypes. nih.gov The ratio of Ki or IC50 values for the target versus off-targets provides a measure of selectivity.
In Silico Methods: Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are used to predict binding affinities and understand the structural basis for selectivity. nih.govresearchgate.net These methods can guide the design of more potent and selective compounds.
The following table summarizes the binding affinities of selected this compound derivatives for their respective targets.
| Compound Type | Target | Assay Type | Measured Value (nM) |
| N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative | Renin | Enzyme Inhibition (IC50) | 1.2 vulcanchem.com |
| N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | Histamine H3 Receptor | Radioligand Binding (Ki) | 4.49 researchgate.netnih.gov |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | Enzyme Inhibition (IC50) | 11.4 rsc.org |
| Piperidine-substituted thiophene[3,2-d]pyrimidine | HIV-1 Reverse Transcriptase | Antiviral Activity (EC50) | Low single-digit nanomolar nih.gov |
| Piperidine pyrimidine cinnamic acid amide | Lipoxygenase | Enzyme Inhibition (IC50) | 1100 nih.gov |
Structure Activity Relationship Sar Studies of 2 Piperidin 3 Yl Pyrimidine Analogues
Impact of Substituent Variation on Biological Activity
The biological activity of 2-(piperidin-3-yl)pyrimidine derivatives can be significantly modulated by altering the substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings. These modifications influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.
Research into a series of thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to this compound, has demonstrated the profound impact of substituent changes. For instance, in a series of atypical protein kinase C (aPKC) inhibitors, a simple N-H group on the piperidine ring (analogous to the piperidin-3-yl core) resulted in the most potent inhibition of aPKCζ. nih.gov However, the introduction of alkyl groups, such as methyl or aminoethyl, on the piperidine nitrogen led to a decrease in potency. nih.gov This suggests that a smaller, un-substituted, or specifically substituted piperidine nitrogen is favorable for this particular target.
Furthermore, the nature of the group attached to the pyrimidine ring is critical. In the same thieno[2,3-d]pyrimidine series, a pyridine (B92270) congener was found to be inactive, highlighting the importance of the pyrimidine core itself for activity. nih.gov In another study on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at three different positions of the pyrimidine scaffold were explored. An isopropyl derivative showed a twofold increase in activity, though this came with an increase in lipophilicity. nih.gov
The position and type of substituent on aryl rings attached to the pyrimidine core also play a significant role. For example, in a series of pyrrolo[2,3-d]pyrimidines, the introduction of a 4,4'-bis(oxymethylene)biphenyl linker enhanced tumor cell growth inhibition compared to aliphatic linkers. mdpi.com Similarly, for pyrimidine derivatives targeting epidermal growth factor receptor (EGFR), the placement of substituents on the aryl ring was found to influence cytotoxic action, possibly by affecting bioavailability. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of this compound analogues and related structures, based on data from several studies.
| Scaffold | Substituent Variation | Impact on Biological Activity | Target/Assay | Reference |
| Thieno[2,3-d]pyrimidine | Piperidine N-H vs. N-alkyl | N-H most potent; N-alkyl less potent | aPKCζ inhibition | nih.gov |
| Pyrimidine-4-carboxamide | Isopropyl derivative | 2-fold increase in activity | NAPE-PLD inhibition | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Aromatic vs. aliphatic linker | Aromatic linker enhanced activity | Antiproliferative activity | mdpi.com |
| Pyrimidine derivatives | Aryl ring substituent position | Influences cytotoxic action | EGFR inhibition | mdpi.com |
| Pyrrolo[2,3-d]pyrimidines | 4-methoxyphenyl at position-7 | Contributed to activity enhancement | Anti-inflammatory | rsc.org |
These examples underscore the principle that even minor chemical modifications can lead to substantial changes in biological activity. The systematic exploration of substituents is therefore a cornerstone of optimizing the therapeutic potential of this compound-based compounds.
Stereochemical Influences on Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since drug targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. In the context of this compound analogues, the chirality of the piperidine ring can have a profound impact on both potency and selectivity.
A compelling example of stereochemical influence is found in the development of NAPE-PLD inhibitors. nih.govacs.org In this research, the combination of an (S)-3-phenylpiperidine substituent with an (S)-3-hydroxypyrrolidine group resulted in the most potent compound, with a 10-fold increase in activity compared to the initial hit. nih.gov This demonstrates that a specific stereochemical configuration is highly favored for optimal interaction with the target enzyme.
Further investigation into piperidin-4-one derivatives, which share the core piperidine ring, also highlights the importance of stereochemistry. nih.gov The synthesis and biological evaluation of new (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives revealed that their stereochemical arrangement had a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov
The table below illustrates the influence of stereochemistry on the activity of compounds containing a piperidine ring.
| Compound Series | Stereochemical Feature | Observed Effect | Target/Activity | Reference |
| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine & (S)-3-hydroxypyrrolidine | 10-fold increase in potency | NAPE-PLD inhibition | nih.gov |
| Piperidin-4-one derivatives | (2S,3R,4S,6R) configuration | Significant impact on activity | Antibacterial, antifungal, anthelmintic | nih.gov |
These findings emphasize that controlling the stereochemistry of the piperidin-3-yl moiety and any other chiral centers within the molecule is a crucial aspect of designing potent and selective therapeutic agents.
Conformational Analysis and its Correlation with Activity
The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore essential for understanding how a ligand interacts with its target.
For this compound analogues, the conformation of the piperidine ring and the relative orientation of the pyrimidine and piperidine rings are key factors. The piperidine ring typically adopts a chair conformation. iucr.org In a study of a benzopyrano[2,3-d]pyrimidine derivative containing a piperidine ring, the piperidine ring was found to exist in a chair conformation. iucr.org
The restriction of conformational freedom can be a powerful strategy to enhance biological activity. In the development of NAPE-PLD inhibitors, cyclic phenethylamine (B48288) derivatives were evaluated to study the effect of conformational restriction by reducing the number of rotatable bonds. nih.govacs.org This approach led to a 2-fold improvement in activity for both 3-phenylpiperidine (B1330008) and 2-benzylpyrrolidine (B112527) derivatives, suggesting that a more rigid conformation is beneficial for binding to the target. nih.govacs.org
Computational studies, such as molecular docking, can provide valuable insights into the preferred conformations of ligands when bound to their targets. For example, docking studies of thieno[3,2-d]pyrimidine (B1254671) derivatives as PI3Kδ/BET inhibitors revealed that the substituted piperidine group extends beyond the ATP-binding site, with specific conformations being favored for optimal interaction. acs.org
The following table summarizes findings related to conformational analysis and its impact on the activity of piperidine-containing compounds.
| Compound Series | Conformational Aspect | Finding | Impact on Activity | Reference |
| Benzopyrano[2,3-d]pyrimidine | Piperidine ring conformation | Adopts a chair conformation | - | iucr.org |
| Pyrimidine-4-carboxamides | Conformational restriction | Reduced number of rotatable bonds | 2-fold improvement in activity | nih.govacs.org |
| Thieno[3,2-d]pyrimidines | Piperidine group orientation | Extends beyond ATP-binding site | Favorable for optimal interaction | acs.org |
Development of Predictive SAR Models for Optimized Biological Profiles
To accelerate the drug discovery process and reduce the need for extensive synthesis and testing, computational methods are increasingly used to develop predictive SAR models. These models, which can be qualitative or quantitative, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. For pyrimidine derivatives, 3D-QSAR studies have been employed to understand the structural requirements for activity. For instance, a study on pyrimidine derivatives as second-generation ALK inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. thieme-connect.com These models provided insights into the effect of different substituents on the piperidine ring and their orientation on the activity of the ALK inhibitors. thieme-connect.com
In another example, the development of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors was guided by a structure-based design approach. nih.gov This involved using bioisosteric replacement and fragment cleavage strategies to design new compounds with improved activity. nih.gov
Predictive models are not only used to enhance potency but also to optimize other properties, such as selectivity and pharmacokinetic profiles. For instance, in the development of renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, a rational structure-based drug design approach led to a 65,000-fold more potent inhibitor. researchgate.net This was achieved by optimizing the interactions with the S1/S3 binding pockets of the enzyme. researchgate.net
The following table highlights examples of the development and application of predictive SAR models for pyrimidine derivatives.
| Compound Series | Modeling Approach | Objective | Outcome | Reference |
| Pyrimidine derivatives (ALK inhibitors) | 3D-QSAR (CoMFA, CoMSIA) | Understand substituent effects on piperidine ring | Predictive models for ALK inhibition | thieme-connect.com |
| Pyrrolo[2,3-d]pyrimidines (CDK inhibitors) | Structure-based design | Improve CDK inhibitory activity | Identification of potent inhibitors | nih.gov |
| N-(piperidin-3-yl)pyrimidine-5-carboxamides (Renin inhibitors) | Structure-based drug design | Enhance renin inhibitory activity | 65,000-fold increase in potency | researchgate.net |
The development of predictive SAR models is an iterative process, where computational predictions guide the synthesis of new compounds, and the experimental results from these compounds are used to refine the models. This synergistic approach is essential for the efficient optimization of the biological profiles of this compound analogues and other drug candidates.
Future Research Directions and Translational Perspectives for 2 Piperidin 3 Yl Pyrimidine
Advanced Synthetic Strategies for Complex 2-(Piperidin-3-yl)pyrimidine Analogues
The creation of next-generation therapeutics based on the this compound core necessitates the development of more sophisticated and efficient synthetic methodologies. Researchers are moving beyond traditional condensation reactions to embrace modern techniques that allow for precise control over molecular architecture and rapid generation of diverse chemical libraries.
Key advanced strategies include:
Palladium-Catalyzed Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Sonogashira coupling are instrumental in attaching various aryl and alkynyl groups to the pyrimidine (B1678525) ring, enabling extensive exploration of the chemical space around the core structure. researchgate.net For instance, Suzuki-Miyaura coupling has been used to add arylboronic acids to pyrimidine scaffolds, followed by further modifications to yield complex final products. nih.gov
Asymmetric Synthesis : To create specific stereoisomers, which often have significantly different pharmacological profiles, methods like asymmetric hydrogenation are being employed. This approach can produce enantiomerically enriched piperidine (B6355638) intermediates that are crucial for building chirally pure final compounds, such as those used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. google.com
Multi-Component Reactions (MCRs) : MCRs, such as the Biginelli reaction, offer an efficient pathway to construct the pyrimidine ring system in a single step from multiple starting materials. ijsat.org This strategy improves atom economy and reduces the number of synthetic and purification steps required. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve yields for the synthesis of pyrimidine derivatives. ijsat.orgijamtes.org
Fragment-Based Elaboration : This strategy involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. researchgate.net This has been successfully used to develop inhibitors of Protein Kinase B by elaborating on a 7-azaindole (B17877) fragment, a close analogue of the pyrimidine core. researchgate.net
These advanced methods are critical for synthesizing complex fused heterocycles, such as thieno[2,3-d]pyrimidines and Current time information in Bangalore, IN.nih.govscispace.comtriazolo[1,5-a]pyrimidines, which have shown significant biological activity. gsconlinepress.comsci-hub.se
| Synthetic Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Formation of C-C bonds using a palladium catalyst (e.g., Suzuki, Sonogashira reactions) to functionalize the pyrimidine core. | High efficiency and functional group tolerance for creating diverse analogues. | researchgate.netnih.gov |
| Asymmetric Hydrogenation | Catalytic hydrogenation to create specific stereoisomers of the piperidine ring. | Access to enantiomerically pure compounds with distinct biological activities. | google.com |
| Multi-Component Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | High efficiency, atom economy, and reduced synthesis time. | nih.govijsat.org |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate chemical reactions. | Drastically reduced reaction times and often improved product yields. | ijsat.orgijamtes.org |
| Fragment-Based Elaboration | Growing or linking low-molecular-weight fragments to design potent ligands based on initial screening hits. | Efficient exploration of target binding sites and improved ligand efficiency. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and optimization of novel compounds. For the this compound scaffold, these computational tools are being used to predict biological activity, generate new molecular structures, and identify promising candidates for synthesis and testing.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) : ML-driven QSAR models are being developed to correlate the structural features of pyrimidine derivatives with their biological activities, such as anticancer effects. mdpi.com These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
AI-Powered Virtual Screening : Advanced screening platforms that utilize AI can rapidly screen vast virtual libraries of compounds against a specific biological target. For example, the HelixVS and HelixDock platforms were used to identify novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that inhibit the homodimerization of Toll-like receptor 4 (TLR4). nih.gov
Generative Models for De Novo Design : Deep learning models, such as deep conditional transformer neural networks like SyntaLinker, can generate entirely new molecules with desired properties. scispace.com This approach has been used for "scaffold hopping," where a known active scaffold is replaced with a novel one, such as transforming a 2,4-aminopyrimidine into a 2-aminopyrrolo[2,3-d]pyrimidine, to discover new intellectual property and improved drug-like properties. researchgate.net
The integration of these AI/ML approaches creates a powerful "design-build-test-learn" cycle that accelerates the journey from a chemical scaffold to a viable drug candidate. ijsat.org
| Tool/Technique | Application | Outcome | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting the biological activity of new compounds based on their chemical structure. | Prioritization of synthetic targets with high predicted potency. | mdpi.com |
| AI-Powered Screening (e.g., HelixDock) | High-throughput virtual screening of compound libraries against a biological target. | Identification of novel hit compounds targeting specific protein-protein interactions. | nih.gov |
| Generative Adversarial Networks (GANs) / Transformer Models (e.g., SyntaLinker) | De novo design of novel molecular structures with optimized properties. | Discovery of new scaffolds and patentable chemical matter. | scispace.comresearchgate.net |
Exploration of Novel Molecular Targets for Therapeutic Applications
While pyrimidine derivatives are well-known as kinase inhibitors, future research is aimed at identifying and validating novel molecular targets to address unmet medical needs in various diseases. The structural versatility of the this compound scaffold allows it to be adapted to interact with a wide array of biological macromolecules.
Promising novel targets for pyrimidine derivatives include:
Understudied Kinases : Beyond well-established targets like EGFR and VEGFR, research is focusing on understudied kinases implicated in neurodegeneration, such as AAK1, BMP2K, and MARKs. acs.org Additionally, parasitic kinases like plasmodial PfGSK3 and PfPK6 are being explored as targets for new antimalarial drugs. acs.org
G-Protein Coupled Receptors (GPCRs) : Analogues have been developed as antagonists for chemokine receptors like CCR4, which is a target for inflammatory diseases and cancer. mdpi.com Positive allosteric modulators (PAMs) for muscarinic acetylcholine (B1216132) receptors, such as the M4 receptor, are being investigated for treating schizophrenia. nih.gov
Other Enzyme Classes : Potent inhibitors of the aspartyl protease renin have been designed from an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold for the treatment of hypertension. researchgate.net Other research has explored the inhibition of lipoxygenase for anti-inflammatory applications. nih.gov
Immune Signaling Receptors : The Toll-like receptor 4 (TLR4) signaling pathway, crucial in innate immunity, has been targeted by pyrazolo[1,5-a]pyrimidine derivatives to block inflammation. nih.gov
DNA and Associated Processes : Certain novel piperidine-pyrimidine carboxamide derivatives have been shown to possess DNA cleavage abilities and anti-angiogenic effects, suggesting their potential as anticancer agents that act through multiple mechanisms. nih.gov
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Understudied kinases (AAK1, MARKs, etc.) | Neurodegenerative Diseases | acs.org |
| Protein Kinase B (PKB/Akt) | Cancer | researchgate.net | |
| PfGSK3 / PfPK6 (Plasmodial) | Malaria | acs.org | |
| GPCRs | CCR4 | Inflammation, Cancer | mdpi.com |
| M4 Muscarinic Receptor (PAM) | Schizophrenia | nih.gov | |
| Proteases | Renin | Hypertension | researchgate.net |
| Immune Receptors | Toll-like Receptor 4 (TLR4) | Inflammatory Diseases | nih.gov |
| Other Enzymes | Lipoxygenase | Inflammation | nih.gov |
Development of Targeted Delivery Systems for this compound Derivatives
A significant challenge in drug development is ensuring that a potent molecule reaches its intended target in the body at a sufficient concentration without causing off-target toxicity. Targeted delivery systems offer a solution by encapsulating therapeutic agents and directing them to specific cells or tissues.
For pyrimidine-based compounds, a promising avenue of research is the use of nanoparticle-based delivery systems. One notable example involves encapsulating pyrimidine-based anticancer agents into low-density lipoprotein (LDL) nanoparticles. nih.gov Cancer cells often overexpress LDL receptors to satisfy their high metabolic demands. By loading the drug into nano-LDL particles, the system hijacks this natural pathway to achieve targeted delivery. nih.gov This approach can increase the cytotoxic activity against cancer cells while minimizing side effects on healthy tissues. nih.gov Future work will likely expand to other nanocarriers, such as liposomes, polymeric nanoparticles, and antibody-drug conjugates, to further enhance the therapeutic index of this compound derivatives.
Multidisciplinary Approaches in this compound Research
The complexity of modern drug discovery mandates a multidisciplinary approach, where experts from various scientific fields collaborate to advance a compound from concept to clinic. The development of this compound derivatives is a prime example of this synergy. ontosight.ai
This integrated approach involves:
Medicinal and Synthetic Chemistry : To design and synthesize novel analogues with improved potency and drug-like properties. orcid.org
Computational Chemistry and Structural Biology : To model ligand-target interactions and guide rational drug design. ontosight.ai Techniques like molecular docking and X-ray crystallography provide atomic-level insights into how a compound binds to its target, which was critical in the development of potent renin inhibitors. researchgate.netresearchgate.netkuleuven.be
Pharmacology and Cell Biology : To evaluate the biological activity of new compounds in vitro using biochemical and cell-based assays, and subsequently in vivo to assess efficacy. ontosight.ai
Bioinformatics : To identify and validate novel biological targets and understand the complex signaling pathways involved in disease.
By combining these disciplines, research teams can more effectively navigate the challenges of drug discovery, leading to the development of safer and more effective medicines based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Piperidin-3-yl)pyrimidine derivatives, and how do reaction conditions influence yield and purity?
- Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with a piperidinyl group can be synthesized via reductive amination or Suzuki-Miyaura coupling. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For instance, using anhydrous dichloromethane and NaOH under reflux has been reported to yield 99% purity in related piperidinyl-pyridine derivatives . Characterization via HPLC and NMR is critical to confirm purity and structural integrity .
Q. How can researchers characterize the molecular weight and structural conformation of this compound derivatives?
- Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard for molecular weight determination and structural elucidation. X-ray diffraction (XRD) is used for crystallographic analysis, as demonstrated for triclinic crystals of related pyrimidine-piperidine hybrids (e.g., lattice parameters: Å, Å) .
Q. What analytical techniques are recommended for assessing purity in preclinical studies?
- Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis are widely used. For example, this compound dihydrochloride derivatives have been validated at ≥95% purity using these methods .
Advanced Research Questions
Q. How does the substitution position (3-yl vs. 4-yl) on the piperidine ring affect serotonin receptor (5-HT1A) binding affinity?
- Answer: Substitution at the 3-yl position enhances serotonin-like pharmacophore activity due to spatial alignment with the 5-HT1A receptor’s binding pocket. In contrast, 4-yl substitution reduces steric hindrance but may lower selectivity. Comparative studies show 3-yl derivatives exhibit 2–3-fold higher binding affinity ( nM vs. 28 nM for 4-yl analogs) .
Q. What experimental strategies resolve contradictions in dual 5-HT1A and SERT activity data for structurally similar derivatives?
- Answer: Use functional assays (e.g., GTPγS binding for 5-HT1A agonism) alongside radioligand displacement (e.g., [³H]citalopram for SERT). For instance, pyrido[1,2-<em>c</em>]pyrimidine derivatives with 3-(piperidin-3-yl)-1<em>H</em>-indole residues showed presynaptic 5-HT1A agonism but postsynaptic antagonism, requiring dose-response profiling to clarify dual mechanisms .
Q. How can pharmacokinetic properties be optimized through terminal modifications in pyrido[1,2-<em>c</em>]pyrimidine derivatives?
- Answer: Saturation of the pyrido ring (e.g., tetrahydro-pyrido derivatives) improves metabolic stability by reducing CYP450 oxidation. Log<em>P</em> adjustments via fluorination or methyl substitution enhance blood-brain barrier permeability, as evidenced by 30% higher bioavailability in rodent models .
Q. What crystallographic software tools are essential for analyzing piperidinyl-pyrimidine complexes?
- Answer: CrysAlis PRO for data collection and SHELXL for structure refinement are standard. For example, the triclinic structure of 3-phenyl-2-(piperidin-1-yl)pyrimidine (space group <em>P</em>1) was resolved using these tools, with R-factors < 0.05 .
Q. How do structure-activity relationship (SAR) studies guide pharmacophore optimization for dual-target ligands?
- Answer: Key modifications include:
- Piperidine ring saturation : Enhances conformational rigidity, improving 5-HT1A/SERT binding.
- Indole residue incorporation : Mimics tryptophan’s indole moiety, critical for serotonin-like activity.
SAR-driven designs have achieved IC50 values of <10 nM for both targets in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
